molecular formula C21H25N3O2S B2482900 2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034524-15-5

2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2482900
CAS No.: 2034524-15-5
M. Wt: 383.51
InChI Key: JMDKECZWQZDGAG-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is an organic compound featuring a complex structure that combines elements of aromatic chemistry and heterocyclic chemistry

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions.

    • Step 1: : Introduction of the isopropylthio group onto a phenyl ring using electrophilic substitution. Common reagents include isopropyl thiol and a suitable catalyst, often under reflux conditions.

    • Step 2: : Formation of the pyrrolidinone moiety via cyclization reactions, usually involving amide formation or ketone conversion.

    • Step 3: : Coupling of the pyrrolidinone and pyridine derivatives using a condensation reaction, facilitated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

    • Step 4: : Final acylation step where the phenyl and pyridine units are linked by a suitable acylating agent.

  • Industrial Production Methods

    • Industrial synthesis might adopt similar steps but scaled up to batch or continuous processes with stringent control of reaction conditions to maximize yield and purity.

    • Solvent recovery, waste minimization, and cost-effective reagents are crucial considerations for industrial production.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction: : Reduction can target the pyridine ring or the ketone group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: : Halogenation or nitration of the phenyl ring can introduce further functional groups.

  • Common Reagents and Conditions

    • Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

    • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

    • Catalysts: : Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitution.

    • Solvents: : Acetonitrile, dichloromethane, and ethanol are frequently used.

  • Major Products

    • From oxidation, products like sulfoxides and sulfones.

    • From reduction, products like alcohols or amines, depending on the targeted functional group.

Scientific Research Applications

  • Chemistry

    • Serves as an intermediate in the synthesis of complex organic molecules.

  • Biology

    • Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.

    • Used in studies exploring cellular pathways and mechanisms.

  • Medicine

    • Explored for pharmacological properties such as anti-inflammatory, antiviral, or anticancer activity.

  • Industry

    • Used in the development of specialty chemicals and advanced materials.

    • Potential use in agrochemicals and polymer science.

Mechanism of Action

  • Mode of Action: : Depends on the specific biological or chemical context. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its function.

  • Molecular Targets: : Could include kinases, proteases, or G-protein-coupled receptors.

  • Pathways Involved: : May interfere with cellular signaling pathways, enzymatic activity, or gene expression.

Comparison with Similar Compounds

  • Similar Compounds: : 2-(4-(methylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, 2-(4-(ethylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide.

  • Uniqueness

    • The isopropylthio group adds steric bulk and unique electronic properties.

    • This can influence its binding affinity, reactivity, and overall biological activity.

    • The specific arrangement and substitution pattern offer distinct properties compared to other thioether-containing compounds.

Hopefully, this provides a comprehensive overview of the compound. What specifically interests you about this molecule?

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15(2)27-18-7-5-16(6-8-18)13-20(25)23-14-17-9-10-22-19(12-17)24-11-3-4-21(24)26/h5-10,12,15H,3-4,11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKECZWQZDGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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